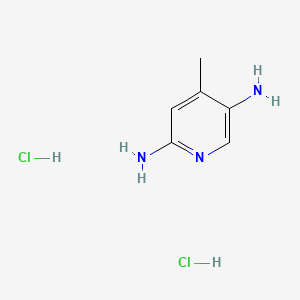

4-Methylpyridine-2,5-diamine dihydrochloride

Description

Properties

CAS No. |

94313-86-7 |

|---|---|

Molecular Formula |

C6H11Cl2N3 |

Molecular Weight |

196.07 g/mol |

IUPAC Name |

4-methylpyridine-2,5-diamine;dihydrochloride |

InChI |

InChI=1S/C6H9N3.2ClH/c1-4-2-6(8)9-3-5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H |

InChI Key |

DYBRYWXZWHGVRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methylpyridine-2,5-diamine dihydrochloride typically involves:

- Construction of the pyridine ring with appropriate substituents.

- Introduction of amino groups at the 2 and 5 positions.

- Methylation at the 4-position.

- Conversion to the dihydrochloride salt for stability and isolation.

The preparation often starts from substituted pyridine precursors or pyrimidine derivatives, followed by selective amination and chlorination steps.

Stepwise Preparation Approach

Synthesis of 2-Amino-4-methylpyridine (Key Intermediate)

A critical intermediate in the preparation is 2-amino-4-methylpyridine , which can be synthesized via a multi-step process starting from ethyl 2-(4-methylfuran) formate:

Step 1: Reflux ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF) with ammonium chloride and formamide under ammonia gas for 24 hours. This yields 2-amino-3-hydroxy-4-methylpyridine after workup and extraction (yield ~72%).

Step 2: Chlorination of 2-amino-3-hydroxy-4-methylpyridine with phosphorus trichloride in dichloroethane under reflux for 6 hours produces 2-amino-3-chloro-4-methylpyridine (yield ~92%).

Step 3: Reduction of 2-amino-3-chloro-4-methylpyridine with copper powder in the presence of benzoic acid at 150 °C for 1 hour yields crude 2-amino-4-methylpyridine, which is purified by acid-base extraction and drying to give a product with 99.2% purity and 81.9% yield.

This intermediate is essential for further functionalization to introduce the second amino group at position 5.

Introduction of the Second Amino Group and Formation of Diamine

While direct literature on the exact amination at position 5 of 4-methylpyridine-2,5-diamine is limited, related pyrimidine chemistry provides insight:

Starting from 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, chlorination with phosphorus oxychloride in the presence of quaternary ammonium chlorides at ~105 °C for 20-28 hours yields 2,5-diamino-4,6-dichloropyrimidine derivatives.

Analogous methods can be adapted for pyridine derivatives, where selective chlorination and subsequent amination steps introduce amino groups at desired positions.

The reaction conditions involve controlled temperature, use of phosphorus oxychloride as chlorinating agent, and quaternary ammonium salts as solvents or phase transfer catalysts to improve yield and selectivity.

Formation of the Dihydrochloride Salt

The free diamine is converted to the dihydrochloride salt by treatment with hydrochloric acid, which protonates the amino groups, enhancing solubility and stability.

The salt formation is typically done by dissolving the diamine in dilute hydrochloric acid, followed by crystallization or precipitation of the dihydrochloride salt.

Data Table: Summary of Key Preparation Steps and Yields

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-amino-3-hydroxy-4-methylpyridine | Ethyl 2-(4-methylfuran) formate, DMF, NH3, reflux 24h | ~72 | Ammonium chloride and formamide used |

| 2 | Chlorination to 2-amino-3-chloro-4-methylpyridine | Phosphorus trichloride, dichloroethane, reflux 6h | ~92 | Acid scavenger: DMF |

| 3 | Reduction to 2-amino-4-methylpyridine | Copper powder, benzoic acid, 150 °C, 1h | ~82 | Followed by acid-base purification |

| 4 | Amination to 4-methylpyridine-2,5-diamine | Phosphorus oxychloride, quaternary ammonium chloride, 100-105 °C, 20-28h | 50-65 | Adapted from pyrimidine chlorination |

| 5 | Formation of dihydrochloride salt | Treatment with dilute HCl | Quantitative | Crystallization for isolation |

Research Findings and Analysis

The use of phosphorus oxychloride is critical for chlorination steps, enabling substitution of hydroxyl groups with chlorine, which can then be displaced by amines to form diamines.

Quaternary ammonium chlorides serve as effective solvents and phase transfer catalysts, improving reaction rates and yields in chlorination reactions.

The multi-step synthesis from furan derivatives to amino-substituted pyridines is efficient, with yields above 70% in key steps, demonstrating practical scalability.

Purification methods involving acid-base extraction and recrystallization ensure high purity (>99%) of intermediates and final products.

The dihydrochloride salt form enhances the compound's stability and handling properties, which is important for storage and further applications.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-2,5-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: More reduced amine derivatives.

Substitution Products: Acylated or alkylated derivatives.

Scientific Research Applications

4-Methylpyridine-2,5-diamine dihydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include substituted pyridine and benzene diamine dihydrochlorides. Below is a comparative analysis based on molecular properties and available

Table 1: Molecular and Regulatory Profiles of Selected Compounds

Key Observations:

- Structural Variations :

- The target compound features a pyridine ring with a methyl group and two amine substituents. In contrast, toluene-2,5-diamine dihydrochloride (a benzene derivative) lacks the pyridine nitrogen but shares similar diamine functionality .

- N2,N2,4-Trimethylpyridine-2,5-diamine dihydrochloride () includes additional methyl groups, increasing hydrophobicity and molecular weight compared to the target compound.

- Regulatory Status: Toluene-2,5-diamine dihydrochloride has undergone extensive EPA evaluation, including carcinogenicity assessments under the National Toxicology Program (NTP) . The target compound’s EU REACH registration (2018) suggests compliance with European safety standards, though toxicity data gaps remain .

Biological Activity

4-Methylpyridine-2,5-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse research findings.

4-Methylpyridine-2,5-diamine dihydrochloride is a derivative of pyridine and belongs to the class of diamines. Its structural formula can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, particularly in medicinal chemistry.

The biological activity of 4-Methylpyridine-2,5-diamine dihydrochloride is primarily attributed to its ability to interact with specific biomolecular targets. It may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical metabolic processes.

- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that 4-Methylpyridine-2,5-diamine dihydrochloride exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cells and inhibit tumor growth.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the effects of 4-Methylpyridine-2,5-diamine dihydrochloride on breast cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce cell cycle arrest at the G2/M phase and increase markers associated with apoptosis. The IC50 values ranged from 1.45 to 4.25 μM across different cancer cell lines, indicating its potency against malignancies .

Case Study: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit the growth of Staphylococcus aureus with an MIC value of 12.5 μg/mL. The study concluded that 4-Methylpyridine-2,5-diamine dihydrochloride could serve as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.